molecular formula C21H24NO3- B12350725 N-Methylpiperidinyl-2-methylbenzilate

N-Methylpiperidinyl-2-methylbenzilate

Cat. No.: B12350725
M. Wt: 338.4 g/mol
InChI Key: SSDWPUFYQALBIE-UHFFFAOYSA-M
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Description

N-Methylpiperidinyl-2-methylbenzilate is a chemical compound with the molecular formula C21H25NO3 and a molecular weight of 339.43 g/mol . It is primarily used in research settings and is known for its unique chemical properties.

Preparation Methods

The synthesis of N-Methylpiperidinyl-2-methylbenzilate involves several steps. One common method includes the reaction of benzilic acid with N-methylpiperidine under specific conditions. The reaction typically requires a solvent such as dichloromethane or ethyl acetate and is carried out at a controlled temperature . Industrial production methods may involve more advanced techniques to ensure purity and yield.

Chemical Reactions Analysis

N-Methylpiperidinyl-2-methylbenzilate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-Methylpiperidinyl-2-methylbenzilate has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methylpiperidinyl-2-methylbenzilate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the context of its use, but it often affects cellular signaling and metabolic processes .

Comparison with Similar Compounds

N-Methylpiperidinyl-2-methylbenzilate can be compared to other similar compounds, such as:

This compound is unique due to its specific combination of a benzilate moiety and a methylpiperidine group, which imparts distinct properties and applications.

Properties

Molecular Formula

C21H24NO3-

Molecular Weight

338.4 g/mol

IUPAC Name

2-(2-methylphenyl)-2-(1-methylpiperidin-2-yl)oxy-2-phenylacetate

InChI

InChI=1S/C21H25NO3/c1-16-10-6-7-13-18(16)21(20(23)24,17-11-4-3-5-12-17)25-19-14-8-9-15-22(19)2/h3-7,10-13,19H,8-9,14-15H2,1-2H3,(H,23,24)/p-1

InChI Key

SSDWPUFYQALBIE-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)(C(=O)[O-])OC3CCCCN3C

Origin of Product

United States

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